4-Isobutylbenzaldehyde
Overview
Description
4-Isobutylbenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Isobutylaldehyde : Catalysts for the synthesis of isobutylaldehyde from methanol-ethanol show promising development. These catalysts have potential applications in solvents and plasticizers (Wang Gang, 2013).
Inhibition of Tyrosinase : 4-Methoxybenzaldehyde (4MBA) exhibits stable crystal structure and acts as a competitive inhibitor of Tyrosinase, which controls melamine and brown coloration in foods (Ghalla et al., 2018).
Spectrophotometric Analysis : The iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex is effective for determining sulphide, fluoride, and phosphate in mixtures using spectrophotometry or atomic absorption spectrometry (E. Kavlentis, 1988).
Selective Reduction in Organic Chemistry : Sodium bisulfite and silica gel as a solid support effectively reduce 4-acetylbenzaldehyde to 4-(1-hydroxyethyl)benzaldehyde with diborane (ChiharaTeiji et al., 1981).
Synthesis of Isoquinolines : A tandem reaction of 2-alkynylbenzaldoximes with aldehydes or alcohols, cocatalyzed by silver(I) and copper(I), efficiently produces 4-carboxylated isoquinolines (Xianbo Wang & Xingxin Yu, 2014).
Solubility and Bromination : The solubility of 4-hydroxybenzaldehyde in 12 organic solvents increases with temperature, impacting its bromination process (Jian Wang et al., 2017).
Fragrance Synthesis : The synthesis of 4-alkyl--methylhydrocinnamylaldehydes for fragrances is optimized using nickel catalyst and different solvents, leading to high selectivity and conversion (Eva Vrbková et al., 2017).
Thermophysical Properties : A study highlighted the need for individual measurements to accurately predict the thermophysical properties of 4-tert-butylbenzaldehyde (Ravi Kumar Kosuru et al., 2019).
Biosensor Design : Electrodeposition of dihydroxybenzaldehyde films shows catalytic activity for NADH oxidation, beneficial for biosensor designs (F. Pariente et al., 1996).
Advanced Oxidation Processes : The synergistic action of UV-irradiation and ozone leads to more efficient degradation of 4-chlorobenzaldehyde in water (Işul Akmehmet Balcioǧlu & N. Getoff, 1998).
Properties
IUPAC Name |
4-(2-methylpropyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPWGAZYJHUWPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074960 | |
Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40150-98-9 | |
Record name | 4-Isobutylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40150-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(2-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzaldehyde, 4-(2-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Isobutylbenzaldehyde in fragrance chemistry?
A1: this compound serves as a crucial precursor in the synthesis of Silvial® (3-(4-isobutylphenyl)-2-methylpropanal) [, ]. Silvial® is a significant fragrance compound known for its floral, lily-like aroma, making this compound an important intermediate in the fragrance industry.
Q2: What are the different synthetic routes explored for producing this compound?
A2: The research outlines three distinct approaches for synthesizing this compound []:
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